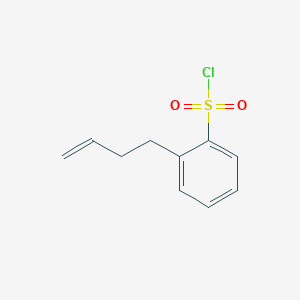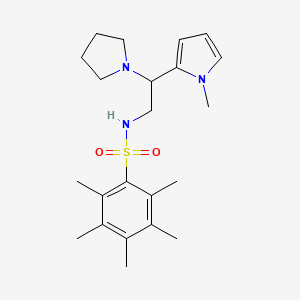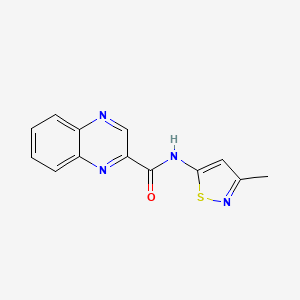
2-But-3-enylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-But-3-enylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S. It is a derivative of benzenesulfonyl chloride, featuring a but-3-enyl group attached to the benzene ring. This compound is typically used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-But-3-enylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with but-3-enyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonyl chloride group facilitated by the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or sulfuryl chloride. The reaction is carried out at elevated temperatures, and the product is purified through distillation under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions
2-But-3-enylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation Reactions: The but-3-enyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids/Ketones: Formed from the oxidation of the but-3-enyl group.
Applications De Recherche Scientifique
2-But-3-enylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 2-but-3-enylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a sulfonamide through nucleophilic substitution, where the amine attacks the sulfonyl chloride group, leading to the formation of a new C-N bond and the release of hydrochloric acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with a similar structure but lacking the but-3-enyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride derivative with a methyl group attached to the benzene ring.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane group instead of a benzene ring.
Uniqueness
2-But-3-enylbenzenesulfonyl chloride is unique due to the presence of the but-3-enyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This structural feature allows for specific applications in organic synthesis and the development of novel compounds with potential biological activity .
Propriétés
IUPAC Name |
2-but-3-enylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h2,4-5,7-8H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZKILOJZVUIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2867768.png)





![4-[(2-chlorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid](/img/structure/B2867776.png)
![2-(2-FLUOROPHENOXY)-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE](/img/structure/B2867777.png)
![N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2867778.png)





